molecular formula C25H24ClN3O4 B11548663 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11548663
M. Wt: 465.9 g/mol
InChI Key: XUKNJYLDIISLTA-RWPZCVJISA-N
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Description

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a chlorobenzoate moiety, and an imino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 2-chlorobenzoic acid, which is then esterified with ethanol to form ethyl 2-chlorobenzoate

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-[(E)-({4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate
  • 2-Ethoxy-4-[(E)-({4-[(4-methylphenyl)sulfonyl]amino}benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate

Uniqueness

2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.9 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H24ClN3O4/c1-3-32-23-14-18(12-13-22(23)33-25(31)19-9-5-6-10-20(19)26)15-28-29-24(30)16-27-21-11-7-4-8-17(21)2/h4-15,27H,3,16H2,1-2H3,(H,29,30)/b28-15+

InChI Key

XUKNJYLDIISLTA-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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